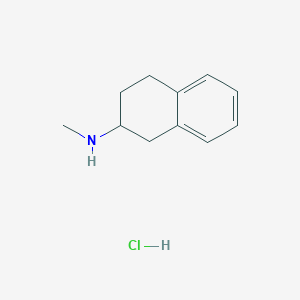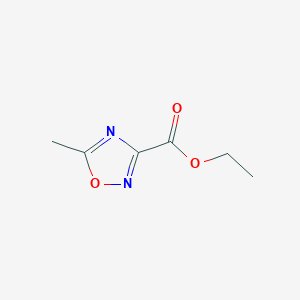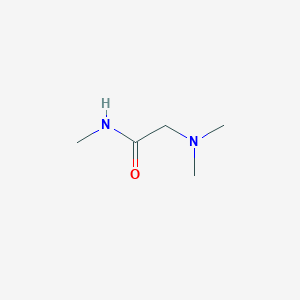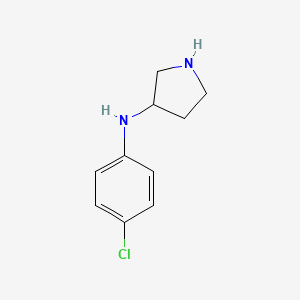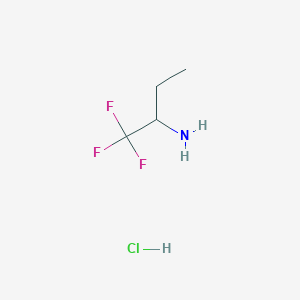
2-Methyl-4-(trifluoromethyl)anilin
Übersicht
Beschreibung
2-Methyl-4-(trifluoromethyl)aniline is a chemical compound that belongs to the trifluoromethylbenzene series . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 2-Methyl-4-(trifluoromethyl)aniline involves several steps. One method involves the reaction of the methyl ester of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline . Another method involves the reaction with triethylamine in ethyl acetate or water .Molecular Structure Analysis
The molecular formula of 2-Methyl-4-(trifluoromethyl)aniline is C8H8F3N . The IUPAC Standard InChI is InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 .Chemical Reactions Analysis
2-Methyl-4-(trifluoromethyl)aniline is used in various chemical reactions. For example, it is used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Methyl-4-(trifluoromethyl)anilin
Synthese von PET-Radioliganden: this compound wird als Reaktant bei der Synthese von Methylguanidin-Derivaten verwendet, die vielversprechende PET-Radioliganden sind. Diese Radioliganden zielen auf den offenen Kanal des NMDA-Rezeptors ab, der mit Alzheimer, Epilepsie und anderen neurodegenerativen Erkrankungen in Verbindung steht .
Synthese von Schmerzmitteln: Diese Verbindung dient als Vorläufer für die Synthese von Schmerzmitteln wie Flunixin. Sie reagiert mit 2-Chloronicotinat in Ethylenglykol, um dieses nichtsteroidale Antirheumatikum (NSAR) zu erzeugen .
Baustein für die chemische Synthese: this compound wird als Baustein in verschiedenen chemischen Synthesen verwendet. Es ist besonders wertvoll für die Herstellung komplexer Moleküle aufgrund seiner Reaktivität und seiner strukturellen Eigenschaften .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that anilines and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that anilines and their derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Anilines and their derivatives are known to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Result of Action
It is known that anilines and their derivatives can cause various biological effects, such as the deposition of iron-containing proteins in tissues and organs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)aniline. For instance, it forms explosive mixtures with air on intense heating . Also, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
2-Methyl-4-(trifluoromethyl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-Methyl-4-(trifluoromethyl)aniline and these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting their function .
Cellular Effects
The effects of 2-Methyl-4-(trifluoromethyl)aniline on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Methyl-4-(trifluoromethyl)aniline can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular metabolism. Additionally, it can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(trifluoromethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-Methyl-4-(trifluoromethyl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-4-(trifluoromethyl)aniline can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-4-(trifluoromethyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 2-Methyl-4-(trifluoromethyl)aniline in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes, including toxic or adverse effects. For example, high doses of 2-Methyl-4-(trifluoromethyl)aniline have been associated with liver toxicity in animal models, characterized by increased liver enzyme levels and histopathological changes. Threshold effects have also been observed, where certain dosages are required to elicit specific biological responses .
Metabolic Pathways
2-Methyl-4-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic flux and levels of metabolites can be influenced by the presence of 2-Methyl-4-(trifluoromethyl)aniline, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Methyl-4-(trifluoromethyl)aniline within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 2-Methyl-4-(trifluoromethyl)aniline can bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(trifluoromethyl)aniline is crucial for its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 2-Methyl-4-(trifluoromethyl)aniline can be directed to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQXJDYVORMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548363 | |
| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67169-22-6 | |
| Record name | 2-Methyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-methylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper mentioned in the provided reference?
A1: The research paper focuses on the development of a novel process for synthesizing 2-methyl-4-(trifluoromethyl)aniline []. The abstract also mentions potential applications of this compound, specifically highlighting its use [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

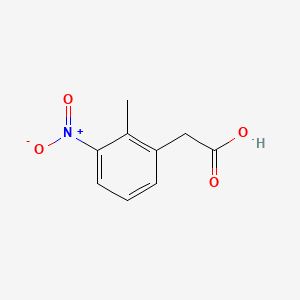
![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)



![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

